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molecular formula C12H13NO5 B8361228 Methyl 5-(2-nitrophenyl)-4-oxopentanoate

Methyl 5-(2-nitrophenyl)-4-oxopentanoate

Cat. No. B8361228
M. Wt: 251.23 g/mol
InChI Key: UNBJLBBUAJSKAC-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

The mixture of Methyl 5-(2-nitrophenyl)-4-oxopentanoate (4.29 g, 17.08 mmol) and Iron powder (6.0 g, 107 mmol) in AcOH (75 mL) was heated at reflux for 3 h. The crude mixture was concentrated under reduced pressure and diluted with ethyl acetate. The organic solution was washed with NaOH solution, brine, sodium sulfate, filtered, and concentrated. Purification via flash chromatography then afforded the title compound (3.1 g, 14.49 mmol, 85% yield). LCMS: rt=2.86 min, [M+H+]=204.
Quantity
4.29 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11](=O)[CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15])([O-])=O>CC(O)=O.[Fe]>[NH:1]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:10]=[C:11]1[CH2:12][CH2:13][C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
4.29 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(CCC(=O)OC)=O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
6 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The crude mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
WASH
Type
WASH
Details
The organic solution was washed with NaOH solution, brine, sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.49 mmol
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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